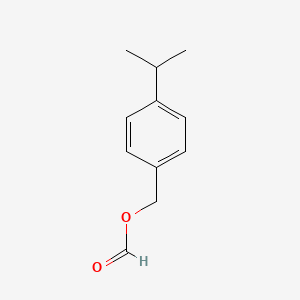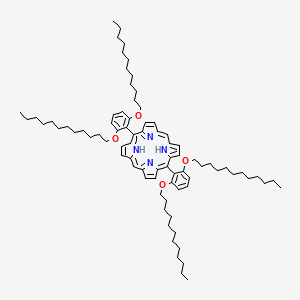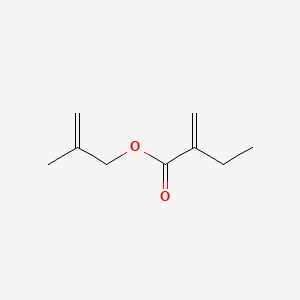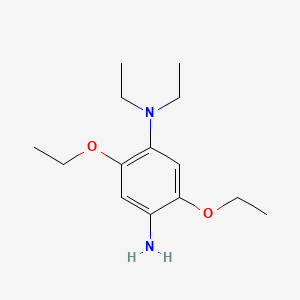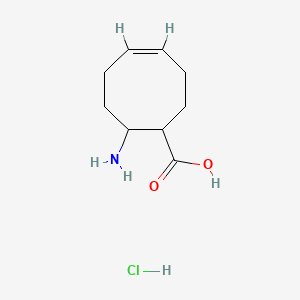
2-Methyl-7-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a nitro group at the seventh position on the naphthalene ring. This compound is part of the nitroaromatic family, known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-7-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-methylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. This reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the diazotization of 2-amino-7-methylnaphthalene followed by nitration. This method is preferred due to its higher yield and efficiency compared to direct nitration of naphthalene derivatives .
化学反応の分析
Types of Reactions: 2-Methyl-7-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Reduction: The compound can be reduced to 2-methyl-7-aminonaphthalene using catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron and hydrochloric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: 2-Methyl-7-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-7-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-7-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo intersystem crossing to triplet states also plays a role in its photochemical properties .
Similar Compounds:
2-Nitronaphthalene: Similar in structure but lacks the methyl group at the second position.
1-Nitronaphthalene: Another isomer with the nitro group at the first position.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at the first position instead of the seventh.
Uniqueness: this compound is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications in research and industry .
特性
| 91137-28-9 | |
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC名 |
2-methyl-7-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3 |
InChIキー |
XJUSCPOBHFZRKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
